
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine, also known as CPMA, is an organic compound that belongs to the class of pyridines. It has been studied extensively due to its potential applications in the field of medicinal chemistry. CPMA is a promising candidate for the development of new drugs, especially for the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of apoptosis and cell cycle progression. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has also been found to exhibit antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer and antimalarial activity. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has some limitations for lab experiments. It is relatively unstable in solution and requires careful handling to avoid degradation. Moreover, the mechanism of action of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine. One direction is to optimize its therapeutic potential by identifying its molecular targets and elucidating its mechanism of action. Another direction is to develop new derivatives of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine with improved potency and selectivity. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine can be used as a lead compound for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory diseases. Finally, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine can be used as a tool compound for the study of cellular pathways involved in cancer cell proliferation and survival.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine involves the reaction of 2-chloro-4-(methylsulfanyl)pyridine with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Scientific Research Applications
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has also shown promising results in the treatment of infectious diseases such as malaria and tuberculosis. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
154479-16-0 |
|---|---|
Product Name |
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine |
Molecular Formula |
C12H11ClN2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2S/c1-16-10-6-11(15-12(14)7-10)8-2-4-9(13)5-3-8/h2-7H,1H3,(H2,14,15) |
InChI Key |
GJZIDJQFMKUMPP-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CSC1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



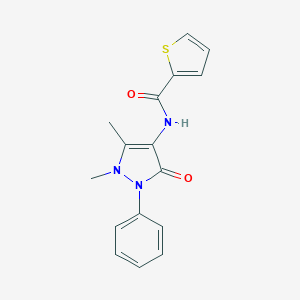
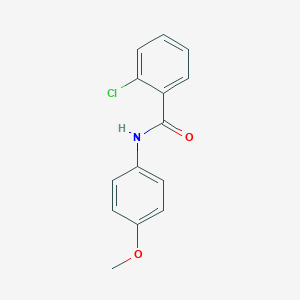
![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
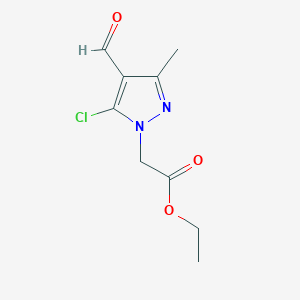
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

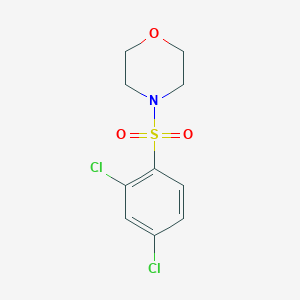

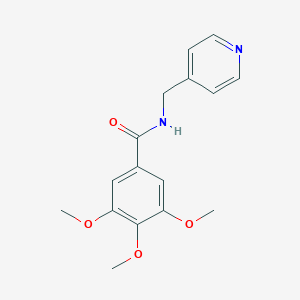

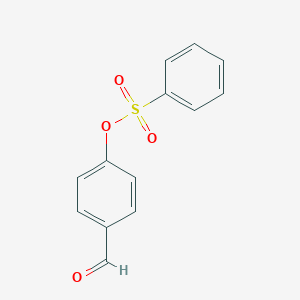

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
